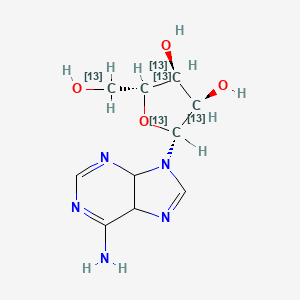

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

Vue d'ensemble

Description

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, also known as Adenine riboside-13C5, is a stable isotope-labeled compound where five carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of adenosine, a nucleoside composed of adenine and ribose. Adenosine plays a crucial role in various physiological processes, including energy transfer, signal transduction, and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol involves the incorporation of carbon-13 into the adenosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of adenosine. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and oxygen.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Inosine is a major product of the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common.

Substitution: Various substituted adenosine derivatives can be formed depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Nucleoside Analog Development : The compound serves as a crucial building block for developing nucleoside analogs. Its structural resemblance to natural nucleosides allows it to interact with biological systems effectively. This interaction can lead to the design of new drugs targeting various diseases.

Antitumor Activity : Research indicates that this compound may exhibit antitumor properties. It has been shown to induce apoptosis in cancer cells by mimicking naturally occurring nucleosides and interfering with cellular mechanisms involved in proliferation. For instance, studies have demonstrated that the compound activates caspase pathways leading to programmed cell death in various cancer cell lines .

Antiviral Applications

Mechanism of Action : The compound's structural characteristics enable it to inhibit viral replication by interfering with nucleic acid synthesis. Similar purine analogs have been reported to inhibit viral polymerases essential for RNA replication. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against Hepatitis C virus (HCV), where it inhibited the viral polymerase enzyme .

Potential for Drug Development : The antiviral properties of this compound make it a candidate for developing new antiviral therapies. By modifying its structure or combining it with other agents, researchers aim to enhance its efficacy against a broader range of viruses.

Enzyme Inhibition

Targeting Kinases and Polymerases : The compound has been investigated for its ability to inhibit specific enzymes such as DNA polymerases and kinases that are critical for cell growth and division. By mimicking natural substrates, it can bind preferentially to these enzymes and disrupt their function .

Table 1: Overview of Biological Activities

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the antiviral activity of similar purine analogs against HCV. The results indicated significant inhibition of viral replication through the blockade of the viral polymerase enzyme necessary for RNA synthesis.

Study 2: Antitumor Potential

In vitro studies conducted on various cancer cell lines demonstrated that (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol induced apoptosis through activation of caspase pathways. The findings suggested a dose-dependent response where higher concentrations resulted in increased cell death.

Study 3: Enzyme Interaction

Research focusing on enzyme kinetics revealed that this compound could selectively bind to certain kinases over others. This selective inhibition mechanism could be exploited for targeted therapies in cancer treatment.

Mécanisme D'action

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3. The binding of adenosine to these receptors leads to various physiological responses, such as modulation of neuronal activity, vascular function, and platelet aggregation. The carbon-13 labeling allows for precise tracking and quantification of adenosine’s interactions and effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine-15N5: Labeled with nitrogen-15 isotope.

Adenosine-d13: Labeled with deuterium.

Adenosine-13C10: Labeled with ten carbon-13 isotopes.

Uniqueness

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows for detailed studies of adenosine’s metabolic pathways and interactions, making it a valuable tool in both basic and applied research .

Activité Biologique

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, commonly referred to as Adenosine riboside-13C5, is a stable isotope-labeled derivative of adenosine. This compound plays a significant role in various biological processes and is extensively utilized in scientific research for its unique properties.

- IUPAC Name: this compound

- Molecular Formula: C10H15N5O4

- CAS Number: 159496-13-6

- Molecular Weight: 269.25 g/mol

Biological Functions

Adenosine and its derivatives are crucial in various physiological processes:

- Energy Transfer: Adenosine is a key component of ATP (adenosine triphosphate), which is vital for energy metabolism in cells.

- Signal Transduction: It acts as a signaling molecule in numerous pathways including those that regulate neurotransmission and immune responses.

- Cellular Metabolism: The compound influences metabolic pathways by acting as a substrate or modulator in enzymatic reactions.

Applications in Research

The compound's stable isotope labeling allows for precise tracking in metabolic studies:

- Tracer Studies: It is used to trace the incorporation and transformation of adenosine within biochemical pathways.

- Pharmacokinetic Studies: Understanding the metabolism and distribution of adenosine-based drugs can be achieved using this compound.

Case Studies

- Metabolic Pathway Analysis:

- A study utilized Adenosine riboside-13C5 to track adenosine metabolism in human cells. The results indicated that the compound effectively marked the pathways of adenosine phosphorylation and dephosphorylation.

- Drug Development:

- In pharmacological research, the compound was instrumental in evaluating the efficacy of new adenosine receptor agonists and antagonists. The isotope labeling provided insights into drug action mechanisms at the cellular level.

Chemical Reactions

Adenosine riboside can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion to inosine via adenosine deaminase. |

| Reduction | Less common but occurs under specific conditions. |

| Substitution | Possible at the ribose moiety with halogens or nucleophiles. |

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.